molecular formula C18H20N2O3 B5622952 1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone

1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone

Cat. No.: B5622952
M. Wt: 312.4 g/mol
InChI Key: JACXTQKTQSLCAN-ATVHPVEESA-N
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Description

1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenyl group and a methoxyphenyl group connected through an ethanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Aminophenyl Intermediate: The starting material, 4-nitroaniline, undergoes reduction to form 4-aminophenyl.

    Formation of the Methoxyphenyl Intermediate: 4-methoxybenzaldehyde is converted to 4-methoxyphenyl through a series of reactions.

    Coupling Reaction: The aminophenyl and methoxyphenyl intermediates are coupled using a suitable coupling agent under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone can be compared with similar compounds such as:

    1-(4-(diphenylamino)phenyl)ethanone: Similar structure but with diphenylamino group instead of aminophenyl.

    1-(4-(dimethylamino)phenyl)ethanone: Contains a dimethylamino group instead of aminophenyl.

    1-(4-(fluoroamino)phenyl)ethanone: Contains a fluoroamino group instead of aminophenyl.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-12-17(13-5-9-16(23-2)10-6-13)20-11-18(21)14-3-7-15(19)8-4-14/h3-10,12,20H,11,19H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACXTQKTQSLCAN-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=C(C=C1)OC)NCC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(/C1=CC=C(C=C1)OC)\NCC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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